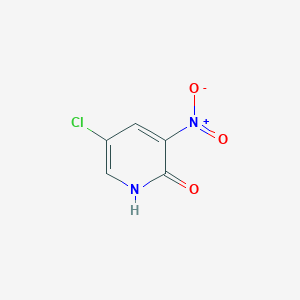

5-Chloro-2-hydroxy-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGQNICXNZMXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289794 | |

| Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21427-61-2 | |

| Record name | 21427-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitropyridine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in organic synthesis. Due to its distinct chloro and nitro functionalities on a pyridine ring, this compound serves as a versatile precursor for a wide range of biologically active molecules, specialty chemicals, and advanced materials.[1] Its applications span the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This document details its chemical structure, physical properties, and a comprehensive experimental protocol for its synthesis.

Chemical Structure and Properties

5-Chloro-2-hydroxy-3-nitropyridine, also known as 5-Chloro-3-nitro-2-pyridinol, is a solid, typically appearing as a light yellow to yellow powder or crystal.[3][4] The compound is characterized by a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a nitro group at position 3. Its tautomeric form is 5-Chloro-3-nitro-2(1H)-pyridinone.[4]

Table 1: Chemical and Physical Properties of 5-Chloro-2-hydroxy-3-nitropyridine

| Property | Value |

|---|---|

| CAS Number | 21427-61-2[3][5][6] |

| Molecular Formula | C₅H₃ClN₂O₃[5][6] |

| Molecular Weight | 174.54 g/mol [5][6] |

| Appearance | Light yellow to yellow powder/crystal[3][4] |

| Melting Point | 229-231 °C[3] / 232-236 °C[6] |

| SMILES String | Oc1ncc(Cl)cc1--INVALID-LINK--=O[6] |

| InChI Key | QVGQNICXNZMXQA-UHFFFAOYSA-N[6] |

| Synonyms | 5-Chloro-3-nitro-2-pyridinol, 5-Chloro-3-nitro-2-pyridone[4] |

Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

A well-documented method for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine involves a one-pot reaction starting from 2-amino-5-chloropyridine.[3][7] The process encompasses an initial diazotization of the amino group, followed by an in-situ nitration to yield the final product.[7] This method is efficient, with reported yields exceeding 80%.[3]

This protocol is based on a method that yields 351 g of the final product with a theoretical yield of 80.5%.[3]

Table 2: Reagents and Materials

| Reagent | Quantity | Moles (approx.) | Role |

|---|---|---|---|

| 2-Amino-5-chloropyridine | 321 g | 2.50 mol | Starting Material |

| Concentrated Sulfuric Acid (H₂SO₄) | 1.25 L | - | Solvent/Catalyst |

| Sodium Nitrite (NaNO₂) | 172.5 g | 2.50 mol | Diazotizing Agent |

| Deionized Water (for NaNO₂) | 240 mL | - | Solvent |

| Pure Nitric Acid (HNO₃) | 125 mL | - | Nitrating Agent |

| Ice Water | 5 kg | - | Quenching |

| Deionized Water | As needed | - | Washing |

Table 3: Reaction Conditions and Procedure

| Step | Action | Temperature | Duration | Observations |

|---|---|---|---|---|

| 1. Dissolution | Slowly add 2-amino-5-chloropyridine to concentrated H₂SO₄ with stirring. | Ambient, may warm | Until dissolved | Clear solution forms. |

| 2. Diazotization | Slowly add the aqueous NaNO₂ solution to the mixture. | 40°C to 45°C | 15 minutes | Maintain temperature. |

| 3. Nitration | Slowly add pure nitric acid dropwise. | 50°C | 40 minutes | Careful, exothermic. |

| 4. Reaction | Maintain the reaction mixture at the specified temperature. | 55°C | 1 hour | Reaction proceeds. |

| 5. Quenching | Pour the reaction mixture into ice water. | 0°C | - | A yellow product precipitates. |

| 6. Isolation | Collect the precipitate by filtration. | Ambient | - | Solid product is isolated. |

| 7. Purification | Wash the solid thoroughly with deionized water. | Ambient | - | Removes residual acid. |

| 8. Drying | Dry the final product. | 60°C | Until constant weight | Yellow solid obtained. |

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthesis workflow for 5-Chloro-2-hydroxy-3-nitropyridine.

Safety Information

5-Chloro-2-hydroxy-3-nitropyridine is classified as an irritant and acute toxicant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood. The synthesis protocol involves the use of concentrated strong acids (sulfuric and nitric acid) and generates a diazonium salt intermediate, which requires careful temperature control. The reaction is exothermic, and appropriate cooling measures must be in place.

This guide provides essential technical information for professionals working with 5-Chloro-2-hydroxy-3-nitropyridine. By detailing its properties and a reliable synthesis protocol, it aims to support research and development in the chemical and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]

- 4. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine|BLD Pharm [bldpharm.com]

- 6. 5-Chloro-2-hydroxy-3-nitropyridine 97 21427-61-2 [sigmaaldrich.com]

- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

In-Depth Technical Guide: 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visualization of key processes.

Core Properties and Identification

5-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a chloro, a hydroxyl, and a nitro group at positions 5, 2, and 3, respectively. This compound is primarily utilized as a versatile intermediate in organic synthesis.[1]

Table 1: Chemical and Physical Properties of 5-Chloro-2-hydroxy-3-nitropyridine

| Property | Value |

| CAS Number | 21427-61-2 |

| Molecular Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 229-231 °C[1] |

| Synonyms | 5-Chloro-3-nitro-2-pyridinol, 5-Chloro-3-nitro-2(1H)-pyridinone |

Synthesis and Reactions

The primary route for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine involves the nitration of a chloropyridine precursor. Detailed experimental protocols are crucial for ensuring high yield and purity.

Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

A common synthetic pathway starts from 2-amino-5-chloropyridine. The process involves diazotization followed by nitration.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine [1]

-

Materials: 2-amino-5-chloropyridine, concentrated sulfuric acid, sodium nitrite, pure nitric acid, ice water, deionized water.

-

Procedure:

-

Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until complete dissolution.

-

Cool the mixture and slowly add a solution of 172.5 g of sodium nitrite in 240 mL of water at a temperature of 40-45 °C. Stir for 15 minutes.

-

Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, maintaining the temperature at 50 °C.

-

Maintain the reaction mixture at 55 °C for 1 hour.

-

Quench the reaction by pouring it into 5 kg of ice water.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water.

-

Dry the product at 60 °C to obtain 5-chloro-2-hydroxy-3-nitropyridine.

-

-

Yield: Approximately 80.5% of the theoretical yield.

Diagram 1: Synthetic Pathway of 5-Chloro-2-hydroxy-3-nitropyridine

Caption: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine.

Use as an Intermediate: Synthesis of 5-Chloro-2,3-dihydroxypyridine

5-Chloro-2-hydroxy-3-nitropyridine serves as a key intermediate in the synthesis of other valuable compounds, such as 5-chloro-2,3-dihydroxypyridine. This transformation involves the reduction of the nitro group followed by diazotization and hydrolysis.

Experimental Protocol: Synthesis of 5-chloro-2,3-dihydroxypyridine

-

Materials: 5-Chloro-2-hydroxy-3-nitropyridine, a suitable reducing agent (e.g., iron powder in ethanol with an acid), sodium nitrite, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Reduction: Reduce the nitro group of 5-Chloro-2-hydroxy-3-nitropyridine to an amino group using a standard reduction method (e.g., catalytic hydrogenation or metal-acid reduction) to yield 3-amino-5-chloro-2-hydroxypyridine.

-

Diazotization and Hydrolysis: Dissolve the resulting 3-amino-5-chloro-2-hydroxypyridine in an acidic aqueous solution and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Gently warm the solution to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group, yielding 5-chloro-2,3-dihydroxypyridine.

-

Diagram 2: Conversion to 5-Chloro-2,3-dihydroxypyridine

Caption: Synthesis of 5-Chloro-2,3-dihydroxypyridine.

Potential Applications in Drug Development and Agrochemicals

The chemical structure of 5-Chloro-2-hydroxy-3-nitropyridine makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Antimicrobial Potential

While specific studies on the antimicrobial activity of 5-Chloro-2-hydroxy-3-nitropyridine are not extensively documented in publicly available literature, its derivatives are being explored for such properties. The presence of the nitro group and the chlorinated pyridine ring are common features in various antimicrobial compounds.[2]

-

Antibacterial and Antifungal Agents: This compound is used in the development of pharmaceuticals, particularly in creating compounds with potential antibacterial and antifungal properties.[2] The general mechanism of action for many nitroaromatic antimicrobial drugs involves the enzymatic reduction of the nitro group within the target microorganism. This reduction can lead to the formation of reactive intermediates that can damage cellular components, including DNA.[3][4]

Diagram 3: General Mechanism of Nitroaromatic Antimicrobials

References

- 1. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

physical and chemical characteristics of 5-Chloro-2-hydroxy-3-nitropyridine

An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound utilized in organic synthesis.[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental protocols.

Core Physical and Chemical Properties

5-Chloro-2-hydroxy-3-nitropyridine is a solid, crystalline compound with a color ranging from light yellow to green.[1] It is also described as a yellow precipitated product.[1] Key identifiers and properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-nitropyridin-2-ol | [2] |

| Synonyms | 5-Chloro-3-nitro-2-pyridinol, 5-chloro-3-nitro-2(1H)-pyridinone | [2] |

| CAS Number | 21427-61-2 | |

| Molecular Formula | C₅H₃ClN₂O₃ | [2] |

| Molecular Weight | 174.54 g/mol | [2] |

| Melting Point | 229-231 °C, 232-236 °C, 236 °C | [1] |

| pKa | 6.31 ± 0.10 | [3] |

| Appearance | Solid, Light yellow to Yellow to Green powder to crystal | |

| Solubility | Soluble in Dimethylformamide | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Experimental Protocols

Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

A common synthetic route to 5-Chloro-2-hydroxy-3-nitropyridine starts from 2-amino-5-chloropyridine.[1][4] The process involves diazotization followed by nitration.

Materials:

-

2-amino-5-chloropyridine (321 g)

-

Concentrated sulfuric acid (1.25 L)

-

Sodium nitrite (172.5 g)

-

Deionized water

-

Pure nitric acid (125 mL)

-

Ice

Procedure:

-

Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until complete dissolution.[1]

-

In a separate container, dissolve 172.5 g of sodium nitrite in 240 mL of water.[1]

-

Slowly add the sodium nitrite solution to the reaction mixture, maintaining the temperature between 40°C and 45°C. Continue stirring for 15 minutes.[1]

-

Carefully add 125 mL of pure nitric acid dropwise over 40 minutes, keeping the temperature at 50°C.[1]

-

Maintain the reaction mixture at 55°C for 1 hour.[1]

-

Quench the reaction by pouring the mixture into 5 kg of ice water.[1]

-

Collect the resulting yellow precipitate by filtration.[1]

-

Wash the precipitate thoroughly with deionized water.[1]

-

Dry the product at 60°C. This procedure is reported to yield 351 g (80.5% theoretical yield) of 5-chloro-2-hydroxy-3-nitropyridine.[1]

Spectral Data and Analysis

While specific NMR, IR, and mass spectra for 5-Chloro-2-hydroxy-3-nitropyridine are not detailed in the provided search results, such data is often available from chemical suppliers.[5][6] The following sections describe the expected spectral characteristics and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with carbons attached to electronegative groups (Cl, O, N) appearing at lower fields.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.

-

C-Cl stretch: A band in the lower frequency region, typically 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): This technique would likely show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (174.54). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an M+2 peak. Fragmentation may involve the loss of the nitro group (NO₂), chlorine, and other small molecules.

-

Electrospray Ionization (ESI-MS): This softer ionization technique would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

General Protocol for Mass Spectrometry Analysis (GC-MS Example): A general protocol for analyzing similar compounds, such as 2,4-Dichloro-5-nitropyridine, by GC-MS is provided for reference.[7]

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[7]

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector in split mode (e.g., 50:1 ratio) at 250 °C.[7]

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

-

Oven Program: Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.[7]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

-

-

Mass Spectrometry (MS) Conditions:

Reactivity and Safety

5-Chloro-2-hydroxy-3-nitropyridine is a useful intermediate in organic synthesis.[1] Its reactivity is dictated by the functional groups on the pyridine ring. The nitro group can be reduced, the hydroxyl group can be alkylated or acylated, and the chlorine atom can undergo nucleophilic substitution, although the electron-withdrawing nitro group deactivates the ring for typical aromatic substitutions.

Hazard Information: Safety data for related compounds indicate that it should be handled with care. For instance, 5-Chloro-2-nitropyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.

References

- 1. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]

- 2. 5-Chloro-2-hydroxy-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 3. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [m.chemicalbook.com]

- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 5. 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine|BLD Pharm [bldpharm.com]

- 6. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

5-Chloro-3-nitro-2-pyridinol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-nitro-2-pyridinol

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-3-nitro-2-pyridinol (CAS Number: 21427-61-2), an important intermediate in the pharmaceutical and chemical industries.[1] The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Synthesis Pathways

Two primary pathways for the synthesis of 5-Chloro-3-nitro-2-pyridinol have been identified from the literature. The first pathway initiates from 2-amino-5-chloropyridine, involving a multi-step process, while the second, more direct route, starts from 5-chloropyridin-3-ol.

Pathway 1: From 2-Amino-5-chloropyridine

This pathway involves a four-step synthesis:

-

Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.

-

Nitration of 2-hydroxy-5-chloropyridine to produce 2-hydroxy-3-nitro-5-chloropyridine.

-

Reduction of the nitro group to form 2-hydroxy-3-amino-5-chloropyridine.

-

A final diazotization and hydrolysis step to yield the target molecule, 5-chloro-2,3-dihydroxypyridine, from which the desired product is an intermediate.[2][3][4]

Pathway 2: From 5-Chloropyridin-3-ol

This pathway is a more direct, one-step nitration of 5-chloropyridin-3-ol to yield 5-chloro-2-nitro-pyridin-3-ol, which is an isomer of the target compound. However, some sources use the naming conventions interchangeably, and this route is presented as a viable method for obtaining a closely related, if not identical, compound.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis reactions.

| Reaction Step | Starting Material | Reagents | Reaction Temperature | Reaction Time | Yield | Reference |

| Pathway 1: Step 1 (Diazotization) | 2-Amino-5-chloropyridine | Sodium nitrite, Hydrochloric acid | -10 °C to 10 °C | 1-2 hours | Not specified | [2] |

| Pathway 1: Step 2 (Nitration) | 2-Hydroxy-5-chloropyridine | Concentrated nitric acid, Concentrated sulfuric acid | 50-60 °C | 1-2 hours | Not specified | [2][3] |

| Pathway 1: Step 3 (Reduction) | 2-Hydroxy-3-nitro-5-chloropyridine | Iron powder, Calcium chloride, 75% Ethanol | Reflux | 3 hours | Not specified | [2] |

| Pathway 2: Nitration | 5-Chloropyridin-3-ol | Concentrated nitric acid, Concentrated sulfuric acid | 0 °C to Room Temperature | Overnight | 82% | [5] |

Experimental Protocols

Pathway 1: Synthesis from 2-Amino-5-chloropyridine

Step 1: Diazotization of 2-Amino-5-chloropyridine [2][3]

-

Dissolve 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to between -10 °C and 5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The resulting solution containing 2-hydroxy-5-chloropyridine is used directly in the next step.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine [2][3]

-

To the cooled solution of 2-hydroxy-5-chloropyridine, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the reaction temperature between 50-60 °C during the addition.

-

After the addition is complete, continue stirring for 1-2 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 6-7 with a sodium hydroxide solution to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydroxy-3-nitro-5-chloropyridine.

Pathway 2: Synthesis from 5-Chloropyridin-3-ol

Nitration of 5-Chloropyridin-3-ol [5]

-

Under ice bath cooling, dissolve 30 g (232 mmol) of 5-chloropyridin-3-ol in 228 mL of concentrated sulfuric acid.

-

While maintaining the temperature at 0 °C, slowly add 24 mL of concentrated nitric acid dropwise.

-

After the addition, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Pour the mixture slowly into an ice/water mixture and continue stirring for 30 minutes.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold water and air-dry to obtain 33 g (82% yield) of 2-nitro-3-hydroxy-5-chloropyridine.

Visualizations

References

Technical Guide: Solubility Profile of 5-Chloro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in common laboratory solvents is critical for its application in drug discovery, process development, and formulation. Solubility dictates the choice of solvents for synthesis, purification, and biological screening, directly impacting reaction kinetics, yield, and the bioavailability of resulting compounds. This technical guide provides a summary of the available solubility data for 5-Chloro-2-hydroxy-3-nitropyridine and presents detailed experimental protocols for its quantitative determination.

Solubility Data

Quantitative public-domain data on the solubility of 5-Chloro-2-hydroxy-3-nitropyridine is sparse. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise quantitative data for their specific applications and solvent systems.

| Solvent | Common Abbreviation | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility |

| Methanol | MeOH | 32.04 | 64.7 | Soluble[1] |

Note: "Soluble" is a qualitative term. For precise applications, quantitative determination is necessary.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a crystalline solid like 5-Chloro-2-hydroxy-3-nitropyridine.

Equilibrium (Shake-Flask) Method Followed by Gravimetric Analysis

This is a widely used and reliable method for determining thermodynamic solubility.[2][3][4][5][6]

3.1.1. Principle An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed, and the amount of dissolved solute in a known mass or volume of the filtrate is determined by evaporating the solvent and weighing the residue.[6]

3.1.2. Materials and Equipment

-

5-Chloro-2-hydroxy-3-nitropyridine

-

Solvent of interest (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or rotary evaporator

3.1.3. Procedure

-

Preparation: Add an excess amount of 5-Chloro-2-hydroxy-3-nitropyridine to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved microcrystals. The filtration should be performed quickly to minimize solvent evaporation.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

-

Drying: Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the residue is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Equilibrium (Shake-Flask) Method Followed by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range. It is often faster than the gravimetric method.[2][7]

3.2.1. Principle A saturated solution is prepared as described in the shake-flask method. The concentration of the solute in the saturated solution is then determined by measuring its absorbance and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).[7][8]

3.2.2. Materials and Equipment

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

3.2.3. Procedure

-

Calibration Curve Construction:

-

Prepare a stock solution of 5-Chloro-2-hydroxy-3-nitropyridine of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This is the calibration curve.

-

-

Sample Preparation: Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-4).

-

Sample Analysis:

-

Dilute a known volume of the clear filtrate with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of 5-Chloro-2-hydroxy-3-nitropyridine.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 5-Chloro-2-hydroxy-3-nitropyridine is not widely published, this guide provides researchers with the necessary experimental protocols to determine its solubility in various common solvents. The choice between gravimetric and UV-Vis spectrophotometric analysis will depend on the compound's properties and the available laboratory equipment. Accurate solubility data is fundamental for the successful application of this compound in research and development.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for further chemical transformations. This technical guide delves into the discovery and history of 5-Chloro-2-hydroxy-3-nitropyridine, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a building block in the development of novel compounds with potential therapeutic and agrochemical activities.

Introduction and Historical Context

The precise historical details of the first synthesis and characterization of 5-Chloro-2-hydroxy-3-nitropyridine are not extensively documented in readily available literature, which is common for many specialized chemical intermediates. However, its existence and utility are noted in chemical databases with a Reaxys Registry Number of 383852, suggesting its presence in the chemical literature for some time.[1][2] The compound, also known by its synonyms 5-Chloro-3-nitro-2-pyridinol and 5-Chloro-3-nitro-2(1H)-pyridinone, has gained prominence as a valuable starting material in organic synthesis.[3] Its importance lies in the strategic placement of its functional groups, which allows for selective modifications to build more complex molecular architectures.

Physicochemical Properties

5-Chloro-2-hydroxy-3-nitropyridine is typically a light yellow to yellow or green solid.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-2-hydroxy-3-nitropyridine

| Property | Value | Reference |

| CAS Number | 21427-61-2 | [4][5][6][7] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][4][7] |

| Molecular Weight | 174.54 g/mol | [4][7] |

| Appearance | Light yellow to Yellow to Green powder/crystal | [1][3] |

| Melting Point | 232-236 °C | [4] |

| Purity | >98.0% (GC)(T) | [1][3] |

| Beilstein/Reaxys No. | 383852 | [1] |

| PubChem Substance ID | 87558205 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Chloro-2-hydroxy-3-nitropyridine is well-documented in patent literature, typically involving the nitration of a chlorohydroxypyridine precursor. A general synthetic workflow is depicted in the following diagram.

Figure 1: General synthetic workflow for 5-Chloro-2-hydroxy-3-nitropyridine.

A detailed experimental protocol, adapted from patent literature, for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine is provided below.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

This protocol involves a two-step process starting from 2-amino-5-chloropyridine.

Step 1: Diazotization to form 2-Hydroxy-5-chloropyridine

-

Materials: 2-amino-5-chloropyridine, sulfuric acid, sodium nitrite, water, ice.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture, ensuring the temperature is maintained below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. The resulting solution contains 2-hydroxy-5-chloropyridine and is used directly in the next step.

-

Step 2: Nitration to form 5-Chloro-2-hydroxy-3-nitropyridine

-

Materials: Solution of 2-hydroxy-5-chloropyridine from Step 1, concentrated nitric acid, concentrated sulfuric acid, ice water.

-

Procedure:

-

To the cooled solution of 2-hydroxy-5-chloropyridine, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

-

Carefully control the temperature of the reaction mixture between 50-60 °C during the addition.

-

Maintain the reaction mixture at this temperature for 1-2 hours after the addition is complete.

-

Quench the reaction by pouring the mixture into a large volume of ice water.

-

The product, 5-Chloro-2-hydroxy-3-nitropyridine, will precipitate as a yellow solid.

-

Collect the solid by filtration, wash thoroughly with deionized water, and dry under vacuum.

-

Applications in Drug Discovery and Agrochemical Research

5-Chloro-2-hydroxy-3-nitropyridine is not typically used as a final product but rather as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro, hydroxyl, and nitro groups allows for a variety of chemical modifications, making it a valuable building block.

Precursor for Bioactive Heterocycles

This compound is utilized in the development of pharmaceuticals, particularly in the creation of compounds with potential antibacterial and antifungal properties.[8] The pyridine scaffold is a common feature in many approved drugs, and substituted pyridines like this one are key starting materials. It also serves as an important intermediate in the synthesis of various agrochemicals, contributing to crop protection and yield enhancement.[8]

While specific, direct examples of marketed drugs synthesized from 5-Chloro-2-hydroxy-3-nitropyridine are not prominently reported, the broader class of nitropyridines are extensively used in the synthesis of compounds with a wide range of biological activities. For instance, related chloronitropyridines are precursors to compounds with demonstrated antibacterial, antifungal, and anticancer activities.

For example, various 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a similar chlorinated aromatic core, have been synthesized and screened for antibacterial and antifungal activity.[9][10] Some of these compounds have shown good activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] Similarly, novel thiazolidinone derivatives incorporating a chloro-nitrophenyl moiety have been synthesized and evaluated for their anticancer activity, with some compounds showing significant cytotoxic effects against various cancer cell lines.[11][12]

The general workflow for utilizing 5-Chloro-2-hydroxy-3-nitropyridine as a synthetic intermediate is illustrated below.

Figure 2: General workflow for the application of 5-Chloro-2-hydroxy-3-nitropyridine.

Conclusion

5-Chloro-2-hydroxy-3-nitropyridine is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined synthesis and the reactivity of its functional groups make it a key building block for researchers in drug discovery, agrochemical development, and materials science. While not an end product itself, its role as a precursor to potentially life-saving and crop-protecting compounds underscores its importance in the field of synthetic chemistry. Further research into the derivatization of this compound could lead to the discovery of novel molecules with enhanced biological activities.

References

- 1. 5-Chloro-2-hydroxy-3-nitropyridine, 5G | Labscoop [labscoop.com]

- 2. 研峰科技 Infinity Scientific [infsci.com]

- 3. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 21427-61-2 5-Chloro-2-hydroxy-3-nitropyridine AKSci W4451 [aksci.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 9. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 5-Chloro-2-hydroxy-3-nitropyridine: A Gateway to Novel Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 23, 2025 – 5-Chloro-2-hydroxy-3-nitropyridine has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of a wide array of functionalized heterocyclic compounds. Its unique arrangement of a nucleophilically displaceable chlorine atom, a reducible nitro group, and a modifiable hydroxyl group makes it a highly valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Core Applications and Synthetic Potential

5-Chloro-2-hydroxy-3-nitropyridine is a key intermediate in the synthesis of various bioactive molecules.[1][2] Its chemical reactivity is primarily centered around three functional groups: the chloro, nitro, and hydroxyl moieties. This trifecta of reactivity allows for a range of synthetic manipulations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and derivatization of the hydroxyl group. These transformations pave the way for the synthesis of substituted pyridines, fused heterocyclic systems, and other complex molecular architectures that are of significant interest in drug discovery and agrochemical development.[3][4]

Key Synthetic Transformations and Experimental Protocols

Reduction of the Nitro Group: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

A primary application of 5-Chloro-2-hydroxy-3-nitropyridine is its role as a precursor to 3-amino-5-chloro-2-hydroxypyridine, a valuable intermediate for further functionalization. The reduction of the nitro group can be efficiently achieved using various reducing agents. A well-established method involves the use of iron powder in an acidic medium.

Experimental Protocol: Reduction of 5-Chloro-2-hydroxy-3-nitropyridine

A suspension of 60 g (0.344 mol) of 5-Chloro-2-hydroxy-3-nitropyridine, 34.9 g (0.314 mol) of anhydrous calcium chloride, and 87.8 g (1.57 mol) of iron powder in 600 mL of 75% ethanol is prepared in a reaction flask.[5] The mixture is heated to reflux and maintained at this temperature for 3 hours.[5] After cooling to room temperature, the solid residue is removed by filtration. The filtrate is then concentrated under reduced pressure. To the residue, 140 mL of concentrated hydrochloric acid and 80 mL of water are added with stirring to dissolve the material.[5]

This protocol provides a reliable method for the synthesis of 3-amino-5-chloro-2-hydroxypyridine, which can then be used in subsequent reactions, such as diazotization, to introduce other functionalities.

Synthesis of 5-Chloro-2,3-dihydroxypyridine

The amino group in 3-amino-5-chloro-2-hydroxypyridine can be readily converted to a hydroxyl group via a diazotization-hydrolysis sequence, yielding 5-chloro-2,3-dihydroxypyridine.

Experimental Protocol: Diazotization and Hydrolysis

The solution of 3-amino-5-chloro-2-hydroxypyridine in hydrochloric acid and water from the previous step is cooled to between -10 °C and -5 °C using a cryosel bath.[5] A solution of sodium nitrite (25 g in 200 mL of water, 0.362 mol) is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is slowly warmed to 30-50 °C, at which point gas evolution is observed. The mixture is stirred at this temperature for 2 hours. The pH is then adjusted to be highly basic with a 30% sodium hydroxide solution, and the mixture is stirred for an additional 2 hours at 50-60 °C. After cooling to room temperature, the pH is adjusted to approximately 6-7 with 6 mol/L hydrochloric acid, leading to the precipitation of the solid product. The product is allowed to stand for 2 hours before being collected by filtration, yielding 30.5 g of 5-chloro-2,3-dihydroxypyridine (60.9% yield).[5]

The following table summarizes the key quantitative data for this two-step synthesis:

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield |

| Reduction | 5-Chloro-2-hydroxy-3-nitropyridine | Iron powder, Calcium chloride, 75% Ethanol | Reflux, 3 hours | 3-Amino-5-chloro-2-hydroxypyridine | - |

| Diazotization & Hydrolysis | 3-Amino-5-chloro-2-hydroxypyridine | Sodium nitrite, Hydrochloric acid, Sodium hydroxide | -10 to -5 °C, then 30-50 °C for 2h, then 50-60 °C for 2h | 5-Chloro-2,3-dihydroxypyridine | 60.9% |

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although its reactivity is moderate compared to isomers where the chloro and nitro groups are in ortho or para positions to each other.[6] This reaction allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates.

Logical Workflow for the Synthesis of 5-Chloro-2,3-dihydroxypyridine

The synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine, via the intermediacy of 5-Chloro-2-hydroxy-3-nitropyridine, can be visualized as a multi-step process.

Caption: Synthetic pathway to 5-Chloro-2,3-dihydroxypyridine.

Future Outlook

5-Chloro-2-hydroxy-3-nitropyridine is a versatile and valuable building block in organic synthesis. The development of new synthetic methodologies and the exploration of its reactivity with a broader range of nucleophiles and other reagents will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties. Researchers in drug development and agrochemical synthesis are encouraged to explore the potential of this readily accessible intermediate in their synthetic endeavors.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Reaction of 5-Chloro-2-hydroxy-3-nitropyridine with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 5-Chloro-2-hydroxy-3-nitropyridine and various amines. This reaction is a key transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, for the generation of novel substituted aminopyridine scaffolds.

Introduction

The reaction of 5-Chloro-2-hydroxy-3-nitropyridine with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic activation facilitates the displacement of the chloro group at the 5-position by a variety of amine nucleophiles. The 2-hydroxy group can influence the reactivity of the pyridine ring and the solubility of the starting material and products.

The general transformation allows for the introduction of diverse amine functionalities, leading to the synthesis of a library of 5-amino-2-hydroxy-3-nitropyridine derivatives. These products are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Reaction Mechanism and Regioselectivity

The reaction follows a two-step addition-elimination pathway characteristic of SNAr reactions.

-

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bonded to the chlorine atom (C-5). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the 5-amino-substituted product.

Due to the electronic activation provided by the nitro group, the substitution occurs regioselectively at the C-5 position, displacing the chloro leaving group. Substitution of the hydroxy group is generally not observed under typical SNAr conditions.

Data Presentation: Reaction of 5-Chloro-2-hydroxy-3-nitropyridine with Various Amines

The following table summarizes representative reaction conditions and outcomes for the amination of 5-Chloro-2-hydroxy-3-nitropyridine. Please note that these are generalized conditions based on the reactivity of analogous chloronitropyridines, and optimization may be required for specific substrates.

| Amine Class | Representative Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | Benzylamine | Ethanol | Triethylamine | 80 | 4 - 8 | 75 - 90 |

| n-Butylamine | Isopropanol | Potassium Carbonate | 80 - 100 | 6 - 12 | 70 - 85 | |

| Secondary Aliphatic | Piperidine | N,N-Dimethylformamide (DMF) | None | 25 - 50 | 2 - 6 | 80 - 95 |

| Morpholine | Acetonitrile | Diisopropylethylamine (DIPEA) | 60 - 80 | 4 - 10 | 78 - 92 | |

| Aromatic | Aniline | 1,4-Dioxane | Sodium tert-butoxide | 100 - 120 | 12 - 24 | 60 - 75 |

| 4-Methoxyaniline | Toluene | Cesium Carbonate | 100 - 120 | 12 - 24 | 65 - 80 |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The toxicity and hazards of all reagents should be reviewed before commencing any experimental work.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Aliphatic Amines

This protocol describes a general method for the reaction of 5-Chloro-2-hydroxy-3-nitropyridine with aliphatic amines using a base in a protic solvent.

Materials:

-

5-Chloro-2-hydroxy-3-nitropyridine (1.0 equiv)

-

Aliphatic amine (1.1 - 1.5 equiv)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)

-

Ethanol (EtOH) or Isopropanol (IPA)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-hydroxy-3-nitropyridine (1.0 equiv).

-

Dissolve the starting material in a suitable solvent such as ethanol or isopropanol (to achieve a concentration of approximately 0.1-0.2 M).

-

Add the aliphatic amine (1.1 - 1.5 equiv) to the solution, followed by the addition of the base (e.g., triethylamine or potassium carbonate, 1.5 - 2.0 equiv).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).

-

Upon completion of the reaction (as indicated by TLC analysis), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-2-hydroxy-3-nitropyridine derivative.

Protocol 2: General Procedure for the Reaction with Aromatic Amines

This protocol outlines a general method for the reaction with less nucleophilic aromatic amines, which may require higher temperatures and stronger bases.

Materials:

-

5-Chloro-2-hydroxy-3-nitropyridine (1.0 equiv)

-

Aromatic amine (1.2 - 2.0 equiv)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2-hydroxy-3-nitropyridine (1.0 equiv), the aromatic amine (1.2 - 2.0 equiv), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 - 2.5 equiv).

-

Add a dry, high-boiling solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture to a high temperature (typically 100-120 °C) and stir vigorously.

-

Monitor the reaction progress by TLC. The reaction may require an extended period (12-24 hours).

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylamino)-2-hydroxy-3-nitropyridine.

Mandatory Visualizations

Application Notes and Protocols for 5-Chloro-2-hydroxy-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-chloro-2-hydroxy-3-nitropyridine as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Detailed protocols for the synthesis of bioactive derivatives and their subsequent evaluation in relevant biological assays are presented.

Introduction

5-Chloro-2-hydroxy-3-nitropyridine is a key building block in medicinal chemistry, primarily utilized in the development of pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Its chemical structure, featuring chloro and nitro functional groups on a pyridine ring, makes it a highly reactive and versatile intermediate for the synthesis of diverse heterocyclic compounds.[3] This document outlines its applications in the synthesis of kinase inhibitors and antimicrobial agents, providing detailed experimental protocols and data presentation for researchers in drug discovery and development.

I. Synthesis of Bioactive Derivatives

5-Chloro-2-hydroxy-3-nitropyridine serves as a crucial intermediate in multi-step synthetic pathways to generate more complex and biologically active molecules. A common strategy involves the reduction of the nitro group to an amine, followed by further modifications.

Protocol 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This protocol describes the synthesis of 5-chloro-2,3-dihydroxypyridine, a derivative with potential applications in the development of antineoplastic agents. The synthesis starts from 2-amino-5-chloropyridine and proceeds through the formation of 5-chloro-2-hydroxy-3-nitropyridine.

Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-5-chloropyridine

-

Start with 2-amino-5-chloropyridine as the raw material.

-

Perform a diazotization reaction to prepare 2-hydroxy-5-chloropyridine.[3]

-

The reaction temperature should be maintained between 20-80 °C, with an optimal range of 30-50 °C.[3]

Step 2: Synthesis of 2-hydroxy-3-nitro-5-chloropyridine

-

The 2-hydroxy-5-chloropyridine obtained in the previous step is then nitrated.

-

The nitration is carried out at a temperature of 30-100 °C, preferably between 50-60 °C.[3]

-

The duration of the nitration reaction is typically 1-2 hours.[3]

Step 3: Synthesis of 2-hydroxy-3-amino-5-chloropyridine

-

The resulting 2-hydroxy-3-nitro-5-chloropyridine is then reduced to form 2-hydroxy-3-amino-5-chloropyridine.[3]

-

In a reaction flask, combine 60g (0.344mol) of 2-hydroxy-3-nitro-5-chloropyridine, 34.9g (0.314mol) of anhydrous calcium chloride powder, and 87.8g (1.57mol) of reduced iron powder in 600ml of 75% ethanol.[3]

-

Reflux the mixture for 3 hours and then cool to room temperature.[3]

-

Filter the solid residue, and concentrate the filtrate under reduced pressure until dry.[3]

Step 4: Synthesis of 5-chloro-2,3-dihydroxypyridine

-

To the dried product from the previous step, add 140ml of concentrated hydrochloric acid and 80ml of water, stirring until dissolved.[3]

-

Cool the solution to -10 to -5 °C using a freezing mixture.[3]

-

Slowly add an aqueous solution of sodium nitrite (25g in 200ml, 0.362mol).[3]

-

After the addition is complete, slowly warm the mixture to 30-50 °C, at which point gas will be evolved. Stir at this temperature for 2 hours.[3]

-

Adjust the pH to be strongly basic using 30% sodium hydroxide and stir for another 2 hours at 50-60 °C.[3]

-

Cool to room temperature and adjust the pH to approximately 6-7 with 6mol/L hydrochloric acid to precipitate the solid product.[3]

-

Let the mixture stand for 2 hours, then filter to collect the product. This yields a white, dry product.[3]

II. Applications in Kinase Inhibition

Derivatives of nitropyridines have shown significant potential as inhibitors of various kinases, which are crucial targets in cancer therapy.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical pathway in mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[4] Certain nitropyridine derivatives have been identified as potent inhibitors of JAK2.[5]

Signaling Pathway

Quantitative Data: JAK2 Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Sulfamide 6 series | JAK2 | 8.5 - 12.2 | [5] |

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a target kinase, such as JAK2.

Experimental Protocol:

-

Prepare Reagents:

-

Kinase: Recombinant human JAK2.

-

Substrate: A suitable peptide substrate for JAK2.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a detergent like Brij-35.

-

Test Compounds: Dissolve in DMSO to create stock solutions.

-

-

Assay Procedure (384-well plate format):

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 1 µL of the diluted compound or DMSO (as a control) to each well.

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

III. Applications in Antimicrobial Activity

Derivatives of 5-chloro-2-hydroxy-3-nitropyridine have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Activity | Reference |

| Pyridyl-piperazine derivatives | C. krusei | MIC: 62.5 µg/mL | [5] |

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Protocol:

-

Prepare Materials:

-

96-well microtiter plates.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Standardized inoculum of the microorganism.

-

-

Assay Procedure:

-

In the wells of a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Visually inspect the plates for microbial growth (turbidity).

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

IV. Applications in Anticancer Activity

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a significant area of research.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast Cancer) | 6.41 | [5] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver Cancer) | 7.63 | [5] |

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized compounds.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37 °C.

-

-

Formazan Solubilization:

-

Remove the MTT solution.

-

Add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37 °C with shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Conclusion

5-Chloro-2-hydroxy-3-nitropyridine is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of a variety of heterocyclic compounds with potent biological activities, including kinase inhibition and antimicrobial effects, highlights its importance in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1] The protocols outlined below are based on established and published synthetic routes.

Physicochemical Data

A summary of the key physical and chemical properties of 5-Chloro-2-hydroxy-3-nitropyridine is presented below.

| Property | Value | Reference |

| CAS Number | 21427-61-2 | [2][3] |

| Molecular Formula | C₅H₃ClN₂O₃ | [3] |

| Molecular Weight | 174.54 g/mol | [3] |

| Melting Point | 229-231 °C | [2] |

| 232-236 °C | [3] | |

| Appearance | Yellow solid | [2] |

Experimental Protocols

Two primary synthetic routes for the preparation of 5-Chloro-2-hydroxy-3-nitropyridine are detailed below.

Protocol 1: Synthesis from 2-Amino-5-chloropyridine

This protocol involves the diazotization of 2-amino-5-chloropyridine to 2-hydroxy-5-chloropyridine, followed by nitration.[2][4][5]

Step 1: Diazotization of 2-Amino-5-chloropyridine and In Situ Nitration

Materials:

-

2-Amino-5-chloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Pure Nitric Acid (HNO₃)

-

Ice water

-

Deionized water

Procedure:

-

In a suitable reaction vessel, slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until the solid is completely dissolved.[2]

-

Cool the mixture and slowly add a solution of 172.5 g of sodium nitrite dissolved in 240 mL of water.[2] Maintain the temperature between 40°C and 45°C during the addition.[2]

-

Continue to stir the reaction mixture for an additional 15 minutes.[2]

-

Slowly add 125 mL of pure nitric acid dropwise over a period of 40 minutes, while maintaining the reaction temperature at 50°C.[2]

-

After the addition is complete, maintain the reaction mixture at 55°C for 1 hour.[2]

-

Quench the reaction by carefully pouring the mixture into 5 kg of ice water.[2] A yellow precipitate will form.[2]

-

Collect the yellow solid product by filtration.[2]

-

Wash the product thoroughly with deionized water.[2]

-

Dry the final product at 60°C to yield 5-chloro-2-hydroxy-3-nitropyridine.[2]

Expected Yield: 351 g (80.5% of the theoretical yield).[2]

Protocol 2: Synthesis from 2,6-Dichloropyridine

This protocol involves the nitration of 2,6-dichloropyridine followed by a selective hydrolysis.[6]

Step 1: Nitration of 2,6-Dichloropyridine

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Crushed ice

-

Cold water

Procedure:

-

In a 150 mL three-neck flask equipped with a magnetic stirrer, add 80 mL of concentrated sulfuric acid at room temperature.[6]

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine while stirring.[6]

-

Once the 2,6-dichloropyridine has completely dissolved, slowly add 10.1 g (0.1 mol) of potassium nitrate.[6]

-

Continue stirring for 30 minutes after the addition is complete.[6]

-

Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Slowly pour the reaction mixture into crushed ice, which will cause a white solid to precipitate.[6]

-

Wash the solid with cold water, and collect it by suction filtration.[6]

-

Dry the solid to obtain 2,6-dichloro-3-nitropyridine.[6]

Expected Yield: 7.75 g (80.2% yield) of 2,6-dichloro-3-nitropyridine.[6]

Step 2: Hydrolysis of 2,6-Dichloro-3-nitropyridine

The second step involves a diazotization-like procedure to facilitate hydrolysis, although the provided text is incomplete. A general hydrolysis under acidic or basic conditions would be the subsequent logical step. The procedure described in the source appears to be a misapplication of a diazotization procedure to a non-amine substrate. A more conventional hydrolysis would be required to convert 2,6-dichloro-3-nitropyridine to 5-chloro-2-hydroxy-3-nitropyridine.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthetic routes to 5-Chloro-2-hydroxy-3-nitropyridine.

Characterization

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: Comparison with the literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

While specific spectral data is not provided in the cited literature, these analytical methods are standard for the characterization of such organic compounds.[7][8]

Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]

- 3. 5-クロロ-2-ヒドロキシ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. globethesis.com [globethesis.com]

- 8. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

Application Note: Scale-Up Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in the manufacturing of various pharmaceutical compounds. The described two-step process, commencing with the diazotization of 2-amino-5-chloropyridine to 2-hydroxy-5-chloropyridine, followed by a controlled nitration, is designed for robustness and scalability. This document includes comprehensive experimental procedures, safety protocols, and data presentation to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

5-Chloro-2-hydroxy-3-nitropyridine is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The demand for efficient and scalable synthetic routes is driven by its role in the development of novel therapeutics. This application note details a proven method for its preparation on a larger scale, focusing on process safety, yield, and purity. The protocol is based on the diazotization of 2-amino-5-chloropyridine, followed by the nitration of the resulting 2-hydroxy-5-chloropyridine.

Chemical Reaction Pathway

Caption: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-chloropyridine | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |

| Concentrated Nitric Acid (HNO₃) | 68-70% | Commercially Available |

| Sodium Nitrite (NaNO₂) | ≥97% | Commercially Available |

| Deionized Water | - | In-house |

| Ice | - | In-house |

| 40% Sodium Hydroxide (NaOH) Solution | - | In-house preparation |

Equipment

-

Jacketed glass reactor (appropriate volume for scale) with overhead stirrer, temperature probe, and addition funnel.

-

Heating/cooling circulator.

-

Vacuum filtration apparatus (e.g., Büchner funnel, filter flask).

-

Drying oven.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

-

Reaction Setup: In a well-ventilated fume hood, charge the jacketed glass reactor with concentrated sulfuric acid (340 mL).

-

Reagent Addition: Cool the sulfuric acid to 0-5 °C using the circulator. Slowly add 2-amino-5-chloropyridine (85 g, 0.66 mol) in portions, ensuring the internal temperature does not exceed 5 °C.

-

Diazotization (hypothetical intermediate step implied by the general reaction type, though not explicitly detailed in the source): A solution of sodium nitrite would typically be added at low temperature at this stage. However, the referenced patent proceeds directly to the next step which is a nitration. For the synthesis of the intermediate 2-hydroxy-5-chloropyridine, a separate diazotization and hydrolysis would be performed. The patent CN101830845A suggests a diazotization temperature of 30-50 °C.[1]

-

Isolation of Intermediate: The intermediate, 2-hydroxy-5-chloropyridine, would be isolated by quenching the reaction mixture in water and adjusting the pH to precipitate the product. The solid would then be filtered, washed, and dried.

Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

-

Reaction Setup: Charge the reactor with concentrated sulfuric acid (340 mL). Cool to below 5 °C.

-

Addition of Starting Material: In portions, add 2-hydroxy-5-chloropyridine (85 g, 0.66 mol) to the cooled sulfuric acid, maintaining the temperature below 5 °C.[1]

-

Nitration: After complete addition of the starting material, warm the mixture to 50-60 °C.[1] Slowly add concentrated nitric acid (27.3 mL) via the addition funnel, maintaining the temperature within the 50-60 °C range.[1]

-

Reaction Monitoring: Stir the reaction mixture at 50-60 °C for 1 hour after the nitric acid addition is complete.[1] The reaction can be monitored by TLC or HPLC.

-

Quenching: Cool the reaction mixture to room temperature. In a separate large vessel, prepare ice water (2500 mL). Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

-

Product Isolation: Adjust the pH of the resulting slurry to strongly basic using a 40% sodium hydroxide solution to precipitate the product.[1]

-

Filtration and Washing: Collect the yellow solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

| Parameter | Value | Reference |

| Starting Material (Step 2) | 2-Hydroxy-5-chloropyridine | [1] |

| Molar Amount | 0.66 mol | [1] |

| Reagents (Step 2) | ||

| Concentrated H₂SO₄ | 340 mL | [1] |

| Concentrated HNO₃ | 27.3 mL | [1] |

| Reaction Conditions (Step 2) | ||